Cinnolin-4-amine
Overview
Description
Cinnolin-4-amine is a heterocyclic compound that belongs to the cinnoline family It is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridazine ring, where an amine group is attached at the fourth position
Mechanism of Action
Target of Action
Cinnolin-4-amine is a compound with a cinnoline nucleus, which is a very important bicyclic heterocycle used as the structural subunit of many compounds with interesting pharmaceutical properties Related compounds have been found to target the death-associated protein kinase 1 in humans .
Mode of Action
It has been found that the fluorescence of 6-(4-cyanophenyl)cinnoline-4-amine, a related compound, is strongly affected by the nature of the solvent . This suggests that the compound may interact with its targets in a way that is influenced by the surrounding environment.
Biochemical Pathways
Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . This suggests that this compound may interact with multiple biochemical pathways.
Result of Action
The related compound 6-(4-cyanophenyl)cinnoline-4-amine has been found to exhibit strong fluorescence when in certain solvents . This suggests that this compound may have similar properties and could potentially be used as a fluorogenic and fluorochromic probe in various analytical and biological applications.
Action Environment
The action of this compound is influenced by environmental factors. For instance, the fluorescence of 6-(4-cyanophenyl)cinnoline-4-amine, a related compound, is strongly affected by the nature of the solvent . This suggests that the action, efficacy, and stability of this compound may also be influenced by the environment in which it is present.
Biochemical Analysis
Biochemical Properties
Cinnolin-4-amine plays a role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the fluorescence mechanisms of certain compounds . The nature of these interactions is largely dependent on the chemical structure of the side chains and backbone of the this compound .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, certain this compound derivatives have shown potential as c-Met inhibitors against cancer cell lines .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, a fluorogenic and fluorochromic probe based on the reduction of weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline to the corresponding fluorescent this compound was developed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, certain this compound derivatives have shown potential as analgesics acting through the TRPV1 receptor antagonism in animal pain models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnolin-4-amine can be synthesized through several methods. One common approach involves the reduction of 4-azidocinnoline to this compound. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the cyclization of o-aminoacetophenone derivatives with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reduction of 4-azidocinnoline is often preferred due to its high yield and relatively straightforward process.
Chemical Reactions Analysis
Types of Reactions: Cinnolin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnolin-4-one.
Reduction: Reduction of this compound can yield different substituted derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cinnoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Cinnolin-4-one.
Reduction: Substituted cinnoline derivatives.
Substitution: Various substituted cinnoline derivatives depending on the reagents used.
Scientific Research Applications
Cinnolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives have been studied for their potential biological activities, including antibacterial, antifungal, and antitumor properties.
Medicine: Some derivatives are being investigated as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of fluorescent probes and sensors due to its environment-sensitive fluorogenic properties.
Comparison with Similar Compounds
Cinnolin-4-amine can be compared with other similar compounds, such as:
Cinnolin-4-ol: This compound has a hydroxyl group instead of an amine group at the fourth position.
Cinnolin-4-thiol: This compound has a thiol group at the fourth position.
Quinoline and Isoquinoline: These compounds have similar bicyclic structures but differ in the position and number of nitrogen atoms.
Uniqueness: this compound is unique due to its specific amine group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
cinnolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODZTSARNRLOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879342 | |
Record name | 4-CINNOLINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5152-83-0 | |
Record name | 4-CINNOLINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminocinnoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the predominant tautomeric form of cinnolin-4-amine in solution?
A1: According to NMR spectroscopic investigations, specifically ¹H, ¹³C, and ¹⁵N NMR, this compound (7) exists primarily in the amino form when dissolved in deuteriodimethyl sulfoxide. This is in contrast to its analog, cinnolin-4-ol, which exists predominantly in the cinnolin-4(1H)-one form in the same solvent.
Q2: Has this compound shown promising activity against any parasites?
A2: Yes, research indicates that this compound derivatives display notable anti-parasitic activity. Specifically, N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)this compound (NEU-1017) exhibited potent in vitro activity against both Leishmania major, the causative agent of cutaneous leishmaniasis, and Plasmodium falciparum, the parasite responsible for malaria. This suggests that this compound derivatives could be promising leads for developing new treatments for these parasitic diseases.
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